5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole
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Overview
Description
5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is a complex organic compound that belongs to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a dihalomethane under basic conditions.
Alkylation: The next step involves the alkylation of the benzodioxole core with an appropriate alkyl halide to introduce the methyl groups.
Coupling Reaction: The final step involves a coupling reaction to attach the 6-methyl-1,3-benzodioxol-5-yl group to the benzodioxole core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-benzodioxole: A simpler analog with similar structural features.
1,3-Benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A related compound with a different substitution pattern.
Uniqueness
5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of multiple benzodioxole rings
Properties
IUPAC Name |
5-methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11-5-15-17(21-9-19-15)7-13(11)3-4-14-8-18-16(6-12(14)2)20-10-22-18/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZPPZOYCZESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCC3=CC4=C(C=C3C)OCO4)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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